4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol
Description
Properties
IUPAC Name |
4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-13-5-4-6-14(9-13)22-19-15-10-17(23)18(25-8-7-24-2)11-16(15)20-12-21-19/h1,4-6,9-12,23H,7-8H2,2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUSDEYOSFKCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol involves several key steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and a bromo derivative of ethyl methyl ether.
Intermediate Formation: These starting materials are reacted to form 3,4-bis(2-methoxyethoxy)benzaldehyde, which is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile.
Nitration and Reduction: The benzonitrile undergoes nitration to form 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, followed by reduction to yield 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
Formylation and Coupling: This intermediate is formylated to produce N’-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine, which is then coupled with 3-ethynylaniline to obtain the free base of the target compound.
Final Conversion: The free base is treated with methanolic or ethanolic hydrochloric acid to produce the hydrochloride salt of the compound.
Chemical Reactions Analysis
4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with altered biological activities.
Reduction: Reduction reactions can modify the quinazoline ring, potentially affecting its binding affinity to EGFR.
Substitution: The ethynyl and methoxyethoxy groups can be substituted with other functional groups to create analogs with different properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Cancer Treatment
The most prominent application of this compound is in oncology:
- Non-Small Cell Lung Cancer (NSCLC) : Erlotinib has been approved for treating NSCLC, particularly in patients with specific mutations in the EGFR gene. Clinical studies have shown significant improvements in progression-free survival rates among treated patients compared to those receiving standard chemotherapy .
- Pancreatic Cancer : The drug is also indicated for use in combination with gemcitabine for advanced pancreatic cancer, demonstrating enhanced efficacy over gemcitabine alone .
Drug Resistance Management
Research indicates that modifications in the structure of quinazoline derivatives can lead to compounds that effectively target resistant mutations of EGFR, such as T790M, which is often responsible for treatment failure in NSCLC patients .
Case Studies
Several studies have documented the effectiveness of 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol:
- Study on NSCLC : A clinical trial involving patients with advanced NSCLC demonstrated that those treated with Erlotinib showed a response rate of approximately 30% and a median survival time significantly longer than those on placebo .
- Combination Therapy : In a study combining Erlotinib with chemotherapy agents, researchers observed improved overall survival rates and reduced tumor burden compared to monotherapy approaches .
Mechanism of Action
The mechanism of action of 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol involves the inhibition of EGFR tyrosine kinase. The compound binds to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues in the Quinazoline Class
The compound is compared below with EGFR TKIs and other quinazoline derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Gefitinib’s morpholino-propoxy group enhances membrane permeability but reduces aqueous solubility .
Binding Affinity :
- The 3-ethynylphenyl group in the target compound and Erlotinib facilitates strong EGFR binding via hydrophobic and π-π interactions .
- Afatinib’s tetrahydrofuran group enables covalent binding to EGFR, improving efficacy against resistant mutations .
Pharmacological and Preclinical Data
- Cytotoxicity : In EGFR-driven cancer models, Erlotinib (IC₅₀ = 2–20 nM) and Gefitinib (IC₅₀ = 10–50 nM) show potent inhibition . The target compound’s 6-OH group may reduce potency but improve safety .
- Resistance Profile : Unlike Afatinib, the target compound lacks a covalent binding mechanism, making it susceptible to EGFR T790M mutations .
Biological Activity
The compound 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol (often referred to as a quinazoline derivative) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.44 g/mol
- Structure : The compound features a quinazoline core substituted with an ethynylphenyl group and a methoxyethoxy moiety, which may influence its biological interactions.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to act as inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer progression. The compound's structural characteristics allow it to compete with ATP binding sites on these enzymes, thereby inhibiting their activity .
- Mechanism of Action : Research indicates that the compound may induce apoptosis in cancer cells by disrupting signaling pathways that promote cell survival. This is achieved through:
Enzymatic Inhibition
The compound has also been identified as a potent inhibitor of tyrosinase, an enzyme critical for melanin synthesis, which can be leveraged for both cosmetic and therapeutic applications:
- Tyrosinase Inhibition : The compound demonstrated an IC50 value of 160 ± 6 μM against tyrosinase, indicating significant inhibitory potential. The inhibition mechanism involves competitive binding and conformational changes in the enzyme structure .
Case Studies
- Study on Fresh-Cut Apples : A study highlighted the use of this quinazoline derivative as an anti-browning agent in fresh-cut apples. It was found to effectively inhibit the enzymatic browning process by targeting tyrosinase and delaying oxidation reactions involving phenolic compounds .
- Antibacterial Activity : Research has shown that quinazoline derivatives exhibit selective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to bind to penicillin-binding proteins (PBPs) enhances its efficacy against resistant bacterial strains .
Comparative Analysis of Quinazoline Derivatives
The following table summarizes the biological activities and properties of selected quinazoline derivatives, including the compound of interest:
| Compound Name | Molecular Weight | Tyrosinase Inhibition (IC50) | Anticancer Activity | Antibacterial Activity |
|---|---|---|---|---|
| This compound | 393.44 g/mol | 160 ± 6 μM | Yes | Yes |
| Erlotinib | 394.43 g/mol | Not specified | Yes | Moderate |
| BMEQ | Not specified | 150 μM | Yes | Low |
Q & A
Q. What are the recommended methods for synthesizing 4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol, and how can reaction efficiency be validated?
Methodological Answer:
- Synthesis Protocol : Utilize nucleophilic aromatic substitution reactions under reflux conditions. For example, a quinazoline derivative with structural similarities was synthesized by reacting 3-aminophenol with a methoxy-substituted quinazoline precursor in ethanol at 80°C for 6–12 hours .
- Validation : Confirm reaction completion via thin-layer chromatography (TLC) and purify using column chromatography. Validate purity and structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Yield optimization can be assessed by comparing conventional vs. microwave-assisted methods (e.g., microwave reduced reaction time from 7 hours to 3 minutes in a related quinazoline synthesis) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic Analysis : Perform -NMR (e.g., δ 8.2–6.5 ppm for aromatic protons) and -NMR (e.g., δ 160–100 ppm for quinazoline carbons) to confirm substitution patterns. IR spectroscopy can identify functional groups (e.g., C≡C stretch at ~2100 cm) .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals in methanol or DMSO and compare with reported quinazoline structures (e.g., C–N bond lengths of ~1.35 Å in similar compounds) .
Q. What solvent systems and storage conditions are optimal for this compound’s stability?
Methodological Answer:
- Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution. Avoid aqueous buffers unless stabilized by surfactants.
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the ethynyl group. Monitor degradation via HPLC every 3 months (e.g., >95% purity threshold) .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield and regioselectivity of this compound?
Methodological Answer:
- Optimization Strategy : Compare conventional thermal heating (e.g., 69% yield in 7 hours) vs. microwave irradiation (e.g., 81% yield in 3 minutes for a related quinazoline). Adjust parameters: power (300–600 W), temperature (80–120°C), and solvent (ethanol/DMF) .
- Regioselectivity : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct substitution to the 4-amino position .
Q. How can researchers resolve discrepancies between experimental and computational spectral data?
Methodological Answer:
- Data Reconciliation : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set). For example, a 0.3 ppm deviation in aromatic protons may indicate solvation effects .
- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility (e.g., coalescence temperature analysis for rotational isomers) .
Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicological effects?
Methodological Answer:
- Environmental Persistence : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in soil/water. Monitor metabolites via LC-MS (e.g., hydroxylated or demethylated derivatives) .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). For example, a related quinazoline showed EC = 2.5 mg/L in algae .
Q. How to design kinase inhibition assays to evaluate this compound’s therapeutic potential?
Methodological Answer:
- In Vitro Kinase Profiling : Use a 96-well kinase panel (e.g., EGFR, VEGFR) with ADP-Glo™ assay. Pre-incubate the compound (1–10 µM) with kinase enzymes and ATP. For example, IC values <100 nM indicate high potency .
- Molecular Docking : Perform AutoDock Vina simulations with PDB structures (e.g., 1M17 for EGFR). Validate binding poses via mutagenesis (e.g., T790M resistance mutation analysis) .
Q. What strategies enable regioselective functionalization of the ethynylphenyl group?
Methodological Answer:
- Sonogashira Coupling : Catalyze cross-coupling with aryl halides using Pd(PPh)/CuI in THF/triethylamine. For example, introduce fluorophores (e.g., BODIPY) for cellular imaging .
- Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules (e.g., PEGylated azides for prodrug synthesis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
